4-Hydroxy-3-(1-((4-methoxybenzyl)imino)ethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JB062 is a chemical compound known for its role as a nonmuscle myosin inhibitor. It exhibits selective cytotoxicity towards human cancer cells without affecting normal cells. This compound has shown potential in research fields related to muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy .
Chemical Reactions Analysis
JB062 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JB062 has several scientific research applications:
Chemistry: It is used as a nonmuscle myosin inhibitor in various chemical studies.
Biology: JB062 exhibits cytotoxicity towards human cancer cells, making it valuable in cancer research.
Medicine: The compound is studied for its potential in treating muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy.
Industry: JB062 is used in the development of new therapeutic agents and in the study of muscle-related disorders
Mechanism of Action
JB062 exerts its effects by inhibiting nonmuscle myosin. It exhibits IC50 values of 1.6, 5.4, and >100 μM against skeletal muscle myosin, cardiac muscle myosin, and smooth muscle myosin II, respectively. The compound selectively exhibits cytotoxicity towards human cancer cells without affecting normal cells .
Comparison with Similar Compounds
Similar compounds to JB062 include:
Blebbistatin: A selective non-muscle myosin II inhibitor.
Phenamacril: A specific Fusarium myosin I inhibitor.
Danicamtiv: A myosin activator used in cardiac research.
Mavacamten: A myosin inhibitor used in the treatment of hypertrophic cardiomyopathy.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-hydroxy-3-[N-[(4-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C19H17NO4/c1-12(20-11-13-7-9-14(23-2)10-8-13)17-18(21)15-5-3-4-6-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3 |
InChI Key |
VNZQIXKYYHQDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=C(C=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.